[4-chloro-2-(2H-tetrazol-2-yl)phenyl](4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorobenzoyl group, and a decahydroisoquinolinol moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multiple steps, starting with the preparation of the tetrazole ring and the chlorobenzoyl group. These intermediates are then coupled with the decahydroisoquinolinol moiety under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, azide sources, and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorobenzoyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarin derivatives: Widely studied for their diverse biological properties.
Imidazole-containing compounds: Noted for their broad range of chemical and biological activities.
Uniqueness
What sets 2-[4-CHLORO-2-(2H-1,2,3,4-TETRAZOL-2-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H20ClN5O2 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[4-chloro-2-(tetrazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C17H20ClN5O2/c18-13-4-5-14(15(9-13)23-20-11-19-21-23)16(24)22-8-7-17(25)6-2-1-3-12(17)10-22/h4-5,9,11-12,25H,1-3,6-8,10H2 |
InChI Key |
IMGNKRAOCHNISB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=C(C=C(C=C3)Cl)N4N=CN=N4)O |
Origin of Product |
United States |
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